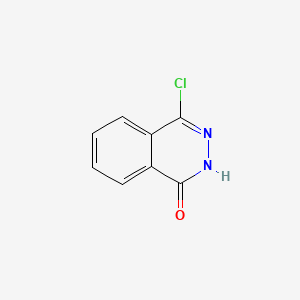

4-chlorophthalazin-1(2H)-one

Description

BenchChem offers high-quality 4-chlorophthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chlorophthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKGMJDOJRNSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379411 | |

| Record name | 4-chlorophthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2257-69-4 | |

| Record name | 4-chlorophthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-chlorophthalazin-1(2H)-one from Phthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-chlorophthalazin-1(2H)-one, a key intermediate in pharmaceutical research, from the readily available starting material, phthalic anhydride. The synthesis is a two-step process involving the formation of a phthalazinone intermediate, followed by chlorination. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 4-chlorophthalazin-1(2H)-one from phthalic anhydride proceeds through two primary chemical transformations:

-

Formation of Phthalazin-1(2H)-one: Phthalic anhydride is reacted with hydrazine hydrate to yield phthalazin-1(2H)-one, also known as phthalhydrazide. This reaction is a condensation reaction.[1]

-

Chlorination of Phthalazin-1(2H)-one: The intermediate phthalazin-1(2H)-one is then chlorinated to produce the final product, 4-chlorophthalazin-1(2H)-one. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[2][3]

The overall synthetic scheme is presented below:

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of 4-chlorophthalazin-1(2H)-one.

Step 1: Synthesis of Phthalazin-1(2H)-one

This procedure outlines the formation of phthalazin-1(2H)-one from phthalic anhydride and hydrazine hydrate.[4]

Materials:

-

Phthalic anhydride

-

Hydrazine hydrate (60%)

-

Xylene

-

Tetrabutylammonium bromide (phase transfer catalyst)

Procedure:

-

To a 1000 mL four-necked flask equipped with a stirrer, condenser, and thermometer, add 400 g of xylene.

-

Add 118.4 g (0.80 mol) of phthalic anhydride and 1.84 g of tetrabutylammonium bromide.

-

Heat the mixture to 120 °C.

-

Slowly add 73.3 g (0.088 mol) of 60% hydrazine hydrate while distilling off the azeotrope of xylene and water.

-

After the addition is complete, continue the reaction for 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

The product precipitates out of the solution. Collect the solid by suction filtration.

Step 2: Synthesis of 4-chlorophthalazin-1(2H)-one

This protocol details the chlorination of phthalazin-1(2H)-one using phosphorus oxychloride.[2]

Materials:

-

Phthalazin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Cold water

Procedure:

-

In a suitable reaction vessel, create a slurry of 10 g (1 mole equivalent) of 1(2H)-phthalazinone and 82.5 g (50.1 mL, 7.7 mole equivalents) of phosphorus oxychloride.[2]

-

Stir the slurry and heat it to 70 °C.

-

Once the temperature reaches 70 °C, remove the heat source and allow the mixture to cool to room temperature.[2]

-

Carefully and in portions, pour the reaction mixture over 500 g of ice with constant stirring.[2]

-

The product, 1-chlorophthalazine, will precipitate out of the solution.

-

Isolate the precipitate by filtration and wash it with cold water.[2]

-

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-chlorophthalazin-1(2H)-one.

| Step | Reactant 1 | Molar Ratio (vs. starting material) | Reactant 2 | Molar Ratio (vs. starting material) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Phthalazin-1(2H)-one Synthesis | Phthalic Anhydride | 1 | Hydrazine Hydrate (60%) | 1.1 | Xylene | 120 | 2-3 | 97.9 |

| 2. Chlorination | Phthalazin-1(2H)-one | 1 | Phosphorus Oxychloride | 7.7 | None | 70 | - | Not specified |

Logical Relationships in the Synthesis

The synthesis of 4-chlorophthalazin-1(2H)-one follows a clear, logical progression from readily available starting materials to the final product through a key intermediate. The relationship between the reactants, intermediates, and the final product is illustrated in the following diagram.

This technical guide provides a comprehensive overview of the synthesis of 4-chlorophthalazin-1(2H)-one from phthalic anhydride, intended to be a valuable resource for professionals in the fields of chemical research and drug development. The detailed protocols and quantitative data facilitate the replication and optimization of this important synthetic route.

References

An In-depth Technical Guide to 4-chlorophthalazin-1(2H)-one (CAS: 2257-69-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 4-chlorophthalazin-1(2H)-one, a key heterocyclic intermediate in medicinal chemistry. The document details its physicochemical characteristics, synthesis, and reactivity, with a focus on its application in the development of novel therapeutic agents. Experimental protocols and spectroscopic data are presented to support further research and application. The role of the broader phthalazinone scaffold in targeting significant signaling pathways, such as those involving Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is also discussed, highlighting the potential of derivatives synthesized from this versatile starting material.

Physicochemical Properties

4-chlorophthalazin-1(2H)-one is a solid compound, often appearing as a powder, with moderate solubility in organic solvents and limited solubility in water.[1] Its core structure consists of a phthalazinone nucleus with a reactive chlorine atom at the 4-position, making it a valuable building block in organic synthesis.[1]

| Property | Value | Reference(s) |

| CAS Number | 2257-69-4 | [1][2][3][4][5] |

| Molecular Formula | C₈H₅ClN₂O | [1][2][3][5] |

| Molecular Weight | 180.59 g/mol | [3][5] |

| Melting Point | 265 °C | [2][4] |

| Boiling Point | 452.7 °C at 760 mmHg | [2][3][4] |

| Appearance | Powder or liquid | [2] |

| Solubility | Moderate solubility in organic solvents, limited in water. | [1] |

Synthesis and Reactivity

Synthesis

The primary synthetic route to 4-chlorophthalazin-1(2H)-one involves the chlorination of its parent compound, phthalazin-1(2H)-one. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or with heating.

Experimental Protocol: Synthesis of 4-chlorophthalazin-1(2H)-one

-

Materials: Phthalazin-1(2H)-one, Phosphorus oxychloride (POCl₃).

-

Procedure: A mixture of phthalazin-1(2H)-one and an excess of phosphorus oxychloride is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base, such as sodium bicarbonate solution. The resulting precipitate, 4-chlorophthalazin-1(2H)-one, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

References

physical and chemical properties of 4-chlorophthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophthalazin-1(2H)-one is a heterocyclic organic compound belonging to the phthalazinone class. Possessing a chlorine substituent on the phthalazinone core, this molecule serves as a versatile intermediate in the synthesis of a variety of biologically active compounds. The phthalazinone scaffold is a recognized pharmacophore, and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of therapeutic properties, including antifungal and anticancer activities. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-chlorophthalazin-1(2H)-one, detailed experimental protocols for its synthesis and analysis, and an exploration of its chemical reactivity and biological significance.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-chlorophthalazin-1(2H)-one is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | 4-chloro-2H-phthalazin-1-one | N/A |

| Synonyms | 4-Chloro-1(2H)-phthalazinone | [1] |

| CAS Number | 2257-69-4 | [1] |

| Molecular Formula | C₈H₅ClN₂O | [1] |

| Molecular Weight | 180.59 g/mol | [1] |

| Melting Point | 183-185 °C (for the parent compound, Phthalazin-1(2H)-one) | [2] |

| Boiling Point | 337 °C (for the parent compound, Phthalazin-1(2H)-one) | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (for the parent compound) | [2] |

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of 4-chlorophthalazin-1(2H)-one. While specific spectra for this compound are not widely published, representative data for related phthalazinone derivatives are available and can serve as a guide for interpretation.

¹H NMR Spectroscopy: The proton NMR spectrum of phthalazinone derivatives typically shows characteristic signals for the aromatic protons on the benzene ring, as well as protons on any substituents. The chemical shifts of these protons are influenced by the electronic environment and the substitution pattern on the heterocyclic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the phthalazinone ring typically appears at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum of 4-chlorophthalazin-1(2H)-one is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1640-1680 cm⁻¹. Other characteristic bands for C-H, C=N, and C-Cl stretching vibrations would also be present. For instance, a related compound, 4-benzyl-2-chloromethyl-2H-phthalazin-1-one, exhibits a strong C=O absorption at 1662 cm⁻¹.

Mass Spectrometry: Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 4-chlorophthalazin-1(2H)-one would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of specific groups.

Experimental Protocols

Synthesis of 4-Chlorophthalazin-1(2H)-one

Several synthetic routes can be envisioned for the preparation of 4-chlorophthalazin-1(2H)-one, primarily starting from substituted phthalic acid derivatives. A general and plausible method involves the reaction of 3-chlorophthalic anhydride with hydrazine.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 4-chlorophthalazin-1(2H)-one.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophthalic anhydride (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 4-chlorophthalazin-1(2H)-one.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for the best yield and purity.

Chemical Reactivity and Potential Transformations

The 4-chlorophthalazin-1(2H)-one molecule possesses several reactive sites that can be exploited for further chemical modifications. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. The nitrogen atom at the 2-position of the phthalazinone ring can be alkylated or acylated.

Nucleophilic Substitution at C4:

The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of functional groups at the 4-position. This is a key strategy for the synthesis of diverse libraries of phthalazinone derivatives for drug discovery.

Figure 2: General scheme for nucleophilic substitution at the C4 position.

N-Alkylation/Acylation at N2:

The nitrogen atom at the 2-position can be readily alkylated or acylated using appropriate electrophiles in the presence of a base. This allows for the introduction of various side chains that can modulate the biological activity of the molecule.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-chlorophthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-chlorophthalazin-1(2H)-one. Due to the limited availability of specific, publicly accessible experimental data for this exact molecule, this guide presents a comprehensive analysis based on the well-established spectral characteristics of closely related phthalazinone derivatives. The information herein serves as a valuable resource for the identification, characterization, and quality control of 4-chlorophthalazin-1(2H)-one and similar compounds in a research and development setting.

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for 4-chlorophthalazin-1(2H)-one

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.3 - 8.5 | d | ~8.0 |

| H-6 | 7.8 - 8.0 | t | ~7.5 |

| H-7 | 7.8 - 8.0 | t | ~7.5 |

| H-8 | 8.1 - 8.3 | d | ~8.0 |

| N-H | 11.0 - 12.5 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data for 4-chlorophthalazin-1(2H)-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~160 |

| C-4 | ~145 |

| C-4a | ~128 |

| C-5 | ~125 |

| C-6 | ~134 |

| C-7 | ~127 |

| C-8 | ~129 |

| C-8a | ~130 |

Experimental Protocols

The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of 4-chlorophthalazin-1(2H)-one, based on standard laboratory practices for similar heterocyclic compounds.

Sample Preparation:

-

Approximately 5-10 mg of 4-chlorophthalazin-1(2H)-one is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent signal is not used as an internal reference.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Temperature: Spectra are usually acquired at room temperature (e.g., 298 K).

-

Sweep Width: A spectral width of approximately 16 ppm is generally sufficient.

-

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.

-

Temperature: Spectra are acquired at the same temperature as the ¹H NMR.

-

Sweep Width: A spectral width of around 220 ppm is standard.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase correction is applied to obtain a pure absorption spectrum.

-

Baseline correction is performed to ensure a flat baseline.

-

The chemical shifts are referenced to the residual solvent peak or TMS.

-

Integration of the ¹H NMR signals is performed to determine the relative number of protons.

-

Peak picking is done to identify the precise chemical shifts of all signals.

Visualization of NMR Data Correlation

The following diagrams illustrate the logical relationship between the molecular structure of 4-chlorophthalazin-1(2H)-one and its predicted NMR spectral data.

Caption: Correlation of the molecular structure with its predicted ¹H and ¹³C NMR signals.

The following diagram illustrates a typical workflow for NMR-based structural elucidation.

Caption: A generalized workflow for NMR-based structural analysis.

Spectroscopic Analysis of 4-Chlorophthalazin-1(2H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) analysis of 4-chlorophthalazin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines expected spectroscopic data, detailed experimental protocols, and a logical workflow for the characterization of this molecule.

Predicted FT-IR Spectroscopic Data

The FT-IR spectrum of 4-chlorophthalazin-1(2H)-one is characterized by absorption bands corresponding to its key functional groups. The expected vibrational frequencies are summarized in Table 1. These values are based on typical absorption ranges for the respective functional groups and data from related phthalazinone structures.

Table 1: Predicted Characteristic FT-IR Absorption Bands for 4-Chlorophthalazin-1(2H)-one

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide (lactam) | 3200 - 3100 | Medium, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C=O Stretch | Amide (lactam) | 1680 - 1650 | Strong |

| C=N Stretch | Diazine ring | 1630 - 1580 | Medium to Strong |

| C=C Stretch | Aromatic ring | 1600 - 1450 | Medium to Strong (multiple bands) |

| C-H Bend | Aromatic | 900 - 675 | Strong |

| C-Cl Stretch | Aryl chloride | 850 - 550 | Medium to Strong |

Predicted Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of 4-chlorophthalazin-1(2H)-one is expected to produce a molecular ion peak and several characteristic fragment ions. Due to the presence of the chlorine atom, the molecular ion and any chlorine-containing fragments will exhibit a characteristic isotopic pattern, with an M+2 peak approximately one-third the intensity of the main peak.[1] The predicted major ions and their corresponding mass-to-charge ratios (m/z) are presented in Table 2.

Table 2: Predicted m/z Values of Major Ions in the Mass Spectrum of 4-Chlorophthalazin-1(2H)-one

| m/z (³⁵Cl) | m/z (³⁷Cl) | Ion/Fragment Structure | Proposed Fragmentation Pathway |

| 180 | 182 | [M]⁺ | Molecular Ion |

| 152 | 154 | [M-CO]⁺ | Loss of carbon monoxide from the lactam ring |

| 145 | - | [M-Cl]⁺ | Loss of a chlorine radical |

| 117 | - | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Cl]⁺ ion |

| 103 | - | [C₇H₄N]⁺ | Fragmentation of the heterocyclic ring |

| 76 | - | [C₆H₄]⁺ | Benzene-like fragment from further ring cleavage |

Experimental Protocols

The following are detailed methodologies for the FT-IR and mass spectrometry analysis of 4-chlorophthalazin-1(2H)-one.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid 4-chlorophthalazin-1(2H)-one to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have completed their startup diagnostics.

-

Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Preparation: Place a small amount of the solid 4-chlorophthalazin-1(2H)-one powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Analysis: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired spectrum should be automatically ratioed against the background spectrum. Perform a baseline correction if necessary.

-

Peak Identification: Identify and label the wavenumbers of the major absorption bands. Compare these with the predicted values in Table 1 to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-chlorophthalazin-1(2H)-one.

Method: Electron Ionization (EI) with a Quadrupole Mass Analyzer

-

Instrument Preparation: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

-

Sample Preparation: Dissolve a small amount of 4-chlorophthalazin-1(2H)-one in a volatile solvent (e.g., methanol or dichloromethane).

-

Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for dissolved samples.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and its isotopic peak ([M+2]⁺). Analyze the fragmentation pattern and compare the observed m/z values with the predicted fragments in Table 2.

Experimental and Analytical Workflow

The logical flow from sample preparation to data interpretation for both FT-IR and mass spectrometry is crucial for a comprehensive analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the molecular structure of 4-chlorophthalazin-1(2H)-one and its expected spectroscopic signatures.

References

An In-depth Technical Guide to the X-ray Crystallography of 4-Chlorophthalazin-1(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural characteristics of 4-chlorophthalazin-1(2H)-one derivatives. Phthalazinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their roles as potent enzyme inhibitors. This document outlines detailed experimental protocols, presents crystallographic data in a structured format, and visualizes key experimental and biological pathways.

Introduction

The phthalazin-1(2H)-one core is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The substitution at the 4-position, particularly with a chloro group, can significantly influence the molecule's chemical properties and biological activity. X-ray crystallography provides definitive insights into the three-dimensional structure of these molecules, which is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. This guide will focus on the crystallographic aspects of 4-chlorophthalazin-1(2H)-one and related derivatives.

Synthesis of 4-Chlorophthalazin-1(2H)-one Derivatives

The synthesis of 4-chlorophthalazin-1(2H)-one derivatives typically begins with the corresponding phthalic anhydride or 2-aroylbenzoic acids. A general synthetic route involves the reaction of these precursors with hydrazine or its derivatives.

General Synthetic Protocol

A common method for the synthesis of 4-substituted phthalazin-1(2H)-one derivatives involves the condensation of a 2-aroylbenzoic acid with hydrazine hydrate. For N-substituted derivatives, a substituted hydrazine can be used, or the phthalazinone nitrogen can be alkylated in a subsequent step. The introduction of the chloro-substituent can be achieved by starting with a chloro-substituted phthalic anhydride or by chlorination of the phthalazinone core.

A representative synthetic workflow is depicted below:

Experimental Protocols for X-ray Crystallography

The successful determination of a crystal structure is highly dependent on the quality of the single crystals. The following sections provide a general protocol for the crystallization and X-ray diffraction data collection of phthalazinone derivatives.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

-

Solvent Selection : A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, and dimethylformamide (DMF).

-

Preparation of Saturated Solution : The synthesized phthalazinone derivative is dissolved in the chosen solvent at an elevated temperature to achieve saturation.

-

Slow Evaporation : The solution is filtered to remove any impurities and then allowed to stand undisturbed at room temperature. The container is loosely covered to allow for slow evaporation of the solvent.

-

Crystal Harvesting : Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection

X-ray diffraction data is collected using a single-crystal X-ray diffractometer.

-

Crystal Mounting : A selected single crystal is mounted on a goniometer head.

-

Data Collection : The diffractometer, typically equipped with Mo Kα or Cu Kα radiation, is used to collect diffraction data at a controlled temperature, often low temperatures (e.g., 296 K) to minimize thermal vibrations.

-

Data Processing : The collected diffraction data is processed, which includes integration of reflection intensities, and corrections for absorption.

Crystallographic Data of Phthalazinone Derivatives

Table 1: Crystallographic Data for Phthalazin-1(2H)-one

| Parameter | Value |

| Chemical Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0321 (3) |

| b (Å) | 12.3412 (13) |

| c (Å) | 13.7513 (10) |

| β (°) | 90.534 (6) |

| Volume (ų) | 684.25 (10) |

| Z | 4 |

| Temperature (K) | 296 |

Table 2: Crystallographic Data for 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one [1]

| Parameter | Value |

| Chemical Formula | C₁₈H₁₄N₂O |

| Molecular Weight | 274.31 |

| Crystal System | Monoclinic |

| a (Å) | 11.9917 (19) |

| b (Å) | 9.7116 (16) |

| c (Å) | 12.602 (2) |

| β (°) | 101.285 (7) |

| Volume (ų) | 1439.2 (4) |

| Z | 4 |

| Temperature (K) | 296 |

Table 3: Crystallographic Data for 4-Hydroxy-6-[(4-hydroxy-1-oxo-1,2-dihydrophthalazin-6-yl)carbonyl]phthalazin-1(2H)-one [2]

| Parameter | Value |

| Chemical Formula | C₁₇H₁₀N₄O₅ |

| Molecular Weight | 350.29 |

| Crystal System | Monoclinic |

| a (Å) | 11.576 (3) |

| b (Å) | 10.511 (3) |

| c (Å) | 12.274 (3) |

| β (°) | 111.718 (4) |

| Volume (ų) | 1387.4 (6) |

| Z | 4 |

| Temperature (K) | 293 |

Biological Significance and Signaling Pathways

Many phthalazinone derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The mechanism of action of PARP inhibitors involves trapping PARP on damaged DNA, which leads to the formation of cytotoxic DNA lesions that cannot be repaired, ultimately resulting in cell death.

Conclusion

The 4-chlorophthalazin-1(2H)-one scaffold and its derivatives represent a versatile class of compounds with significant potential in drug discovery. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structures of these molecules, providing critical information for understanding their biological activity and for the design of new, more potent therapeutic agents. This guide has provided an overview of the synthesis, crystallographic analysis, and biological relevance of these compounds, offering a foundational resource for researchers in the field.

References

Solubility of 4-chlorophthalazin-1(2H)-one in Organic Solvents: A Technical Guide for Researchers

Abstract

4-chlorophthalazin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its solubility in different organic solvents is critical for its synthesis, purification, formulation, and overall drug development process. This technical guide addresses the current landscape of solubility data for this compound. Despite a comprehensive literature search, specific quantitative solubility data for 4-chlorophthalazin-1(2H)-one in common organic solvents remains largely unpublished. Consequently, this document provides detailed, standardized experimental protocols to enable researchers to determine these crucial parameters in their own laboratories. Methodologies for both gravimetric and UV-Vis spectroscopic determination are presented, alongside a generalized experimental workflow diagram to guide the process.

Quantitative Solubility Data

A review of scientific literature and chemical databases indicates a lack of specific published quantitative data on the solubility of 4-chlorophthalazin-1(2H)-one in common organic solvents. The use of solvents such as ethanol, chloroform, and acetonitrile in synthetic procedures involving related phthalazinones suggests at least partial solubility. However, for the purposes of process optimization, crystallization, and formulation, precise quantitative determination is essential.

The following table lists common organic solvents relevant for such studies. It is recommended that researchers use the protocols outlined in this guide to populate this table with experimentally determined values at controlled temperatures (e.g., 25 °C).

| Solvent | Chemical Formula | Polarity Index | Boiling Point (°C) | Solubility of 4-chlorophthalazin-1(2H)-one ( g/100 mL at 25°C) |

| Methanol | CH₃OH | 5.1 | 64.7 | Data not available; experimental determination required |

| Ethanol | C₂H₅OH | 4.3 | 78.4 | Data not available; experimental determination required |

| Acetone | C₃H₆O | 5.1 | 56.0 | Data not available; experimental determination required |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 39.6 | Data not available; experimental determination required |

| Chloroform | CHCl₃ | 4.1 | 61.2 | Data not available; experimental determination required |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 77.1 | Data not available; experimental determination required |

| Acetonitrile | C₂H₃N | 5.8 | 81.6 | Data not available; experimental determination required |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 66.0 | Data not available; experimental determination required |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 153.0 | Data not available; experimental determination required |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 189.0 | Data not available; experimental determination required |

Experimental Protocols for Solubility Determination

The following section provides detailed methodologies for determining the solubility of 4-chlorophthalazin-1(2H)-one.

Gravimetric Method (Shake-Flask)

This method is a reliable, classic approach for determining thermodynamic solubility. It involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by mass after solvent evaporation.

Principle: An excess amount of the solute is agitated in a specific volume of the solvent in a sealed container at a constant temperature for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then carefully separated from the excess solid. A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.

Apparatus and Materials:

-

4-chlorophthalazin-1(2H)-one (high purity)

-

Selected organic solvents (analytical grade)

-

Orbital shaker with temperature control or a thermostated water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials or flasks with airtight screw caps

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Volumetric pipettes

-

Pre-weighed glass evaporating dishes or beakers

-

Vacuum oven or desiccator

Procedure:

-

Preparation: Add an excess amount of 4-chlorophthalazin-1(2H)-one to a series of vials. The exact amount is not critical, but enough solid must be present to ensure saturation and remain visible after equilibration.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the chosen organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker (e.g., at 25 °C and 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours. The equilibration time should be sufficient to ensure the concentration of the dissolved solid is constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved microparticles.

-

Quantification:

-

Pipette a precise volume (e.g., 2.00 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Place the dish in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

-

Reweigh the dish with the dried solute residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the evaporating dish from the final mass.

-

Determine the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate evaporated (mL)) * 100

-

UV-Vis Spectroscopic Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range. It is often faster than the gravimetric method but requires the initial development of a calibration curve.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength (λ_max) and using the Beer-Lambert law. A calibration curve, plotting absorbance versus a series of known concentrations, is first established to determine the relationship between absorbance and concentration for the compound in the specific solvent.

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Matched quartz cuvettes

-

4-chlorophthalazin-1(2H)-one (high purity)

-

Selected organic solvents (spectroscopic grade)

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Determine λ_max: Prepare a dilute solution of 4-chlorophthalazin-1(2H)-one in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).

-

Prepare Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a specific volume of the solvent in a volumetric flask.

-

Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing, known concentrations.

-

Measure the absorbance of each standard solution at λ_max, using the pure solvent as a blank.

-

Plot absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined via linear regression.

-

-

Prepare Saturated Solution: Follow steps 1-4 from the gravimetric method (Section 2.1) to prepare a saturated solution and obtain a clear filtrate.

-

Measure and Calculate:

-

Accurately dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

Measure the absorbance of the diluted solution at λ_max.

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of solubility.

Caption: General experimental workflow for determining the solubility of a solid compound in a solvent.

A Technical Guide to the Historical Synthesis of Phthalazinone Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic methodologies for constructing the phthalazinone core, a privileged scaffold in medicinal chemistry. Phthalazinone derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including but not limited to, anticancer, anticonvulsant, and antihypertensive properties. This document provides a detailed overview of key historical methods, complete with experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Synthesis from Phthalic Anhydride and Hydrazine Derivatives

One of the most classical and straightforward methods for the synthesis of phthalazin-1(2H)-one and its derivatives is the condensation reaction between phthalic anhydride and a hydrazine derivative. This method is valued for its simplicity and the ready availability of the starting materials.[1][2][3] The reaction proceeds via the formation of an intermediate N-aminophthalimide, which then undergoes rearrangement to the more stable phthalazinone ring system.

Experimental Protocol

A mixture of phthalic anhydride (1 equivalent) and the desired hydrazine hydrate or substituted hydrazine (1.1 equivalents) is heated in a suitable solvent, such as ethanol or acetic acid.[3] The reaction mixture is typically refluxed for a period of 2 to 18 hours. Upon cooling, the product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent. For instance, reacting 3-methylphthalic anhydride with hydrazine hydrate and sodium acetate in aqueous acetic acid at reflux for 18 hours affords the corresponding 5-methylphthalazinedione.[3]

Quantitative Data Summary

| Starting Material (Anhydride) | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phthalic Anhydride | Hydrazine Hydrate | Ethanol | Reflux | 3 | 85 | [4] |

| 3-Methylphthalic Anhydride | Hydrazine Hydrate | 40% aq. Acetic Acid | Reflux | 18 | Not specified | [3] |

| 4-Chlorophthalic Anhydride | Methylhydrazine | Microwave | Not specified | Not specified | Good | [5] |

Synthetic Workflow

Caption: Synthesis of Phthalazinones from Phthalic Anhydrides.

Cyclocondensation of 2-Acylbenzoic Acids with Hydrazines

The reaction of 2-acylbenzoic acids with hydrazine derivatives provides a versatile route to 4-substituted phthalazinones.[1][2] This method is particularly useful for introducing a substituent at the 4-position of the phthalazinone core. The reaction involves a cyclocondensation, where the hydrazine reacts with the keto group and the carboxylic acid function to form the heterocyclic ring.

Experimental Protocol

2-Aroylbenzoic acids, which can be prepared via Friedel-Crafts acylation of an aromatic hydrocarbon with phthalic anhydride, are reacted with hydrazine hydrate or a substituted hydrazine.[1] The reaction is typically carried out in a solvent like ethanol or butanol at reflux temperature.[6] For example, 2-aroylbenzoic acids treated with hydrazine hydrate give the corresponding 4-aryl-1(2H)-phthalazinone.[1]

Quantitative Data Summary

| Starting Material (2-Acylbenzoic Acid) | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aroylbenzoic Acid | Hydrazine Hydrate | Not specified | Not specified | Not specified | Not specified | [1] |

| 2-Acylbenzoic Acid Derivative | Phenylhydrazine | Butanol/Ethanol | Reflux | Not specified | Not specified | [6] |

| 2-Nitro-5-chlorophenylhydrazine | Acylbenzoic Acids | Not specified | Not specified | Not specified | Not specified | [1] |

Synthetic Workflow

Caption: Synthesis from 2-Acylbenzoic Acids.

The Gabriel-Colman Rearrangement

A classic named reaction, the Gabriel-Colman rearrangement, offers a pathway to isoquinoline derivatives, and by extension, can be adapted for phthalazinone synthesis.[7] The reaction involves the treatment of a phthalimido ester with a strong base, such as an alkoxide. This induces a ring expansion to form the six-membered heterocyclic ring. While historically significant for isoquinolines, its application to phthalazinone synthesis is a logical extension.

Experimental Protocol

An N-phthalimido ester is treated with a strong base like sodium ethoxide in a suitable solvent. The base abstracts a proton, initiating a rearrangement that leads to the expansion of the five-membered phthalimide ring into the six-membered phthalazinone ring. A specific example leading to a 4-hydroxyisoquinoline derivative from N-phthalimidoglycine ethyl ester using this rearrangement has been reported with a high yield.[7]

Quantitative Data Summary

| Starting Material | Base | Solvent | Yield (%) | Reference |

| N-Phthalimidoglycine Ethyl Ester | Not specified | Not specified | 91 | [7] |

| Isopropyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate | Not specified | Not specified | 85 | [7] |

Logical Relationship Diagram

Caption: Gabriel-Colman Rearrangement Pathway.

Synthesis from 3,2-Benzoxazin-4-ones

3,2-Benzoxazin-4-ones serve as useful precursors for the synthesis of phthalazinone derivatives.[1][2] These compounds react with hydrazine derivatives, leading to the opening of the oxazinone ring and subsequent cyclization to form the phthalazinone core. This method allows for the introduction of substituents at the 4-position of the phthalazinone ring.

Experimental Protocol

The reaction of a 1-aryl-3,2-benzoxazin-4-one with hydrazine in refluxing ethanol can yield a bis-phthalazinone.[1] Alternatively, fusion of the benzoxazin-4-one with ammonium acetate at 115°C can produce a 4-aryl-1(2H)-phthalazinone.[1] The choice of reaction conditions and the hydrazine derivative allows for the synthesis of a variety of substituted phthalazinones.

Quantitative Data Summary

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| 1-Aryl-3,2-benzoxazin-4-one | Hydrazine | Refluxing Ethanol | Bis-phthalazinone | Not specified | [1] |

| 1-Aryl-3,2-benzoxazin-4-one | Ammonium Acetate | 115°C | 4-Aryl-1(2H)-phthalazinone | Not specified | [1] |

| 1-Aryl-3,2-benzoxazin-4-one | p-Toluidine | Refluxing Ethanol | 4-Aryl-2-(4-methylphenyl)phthalazinone | Not specified | [1] |

Synthetic Workflow

Caption: Synthesis from 3,2-Benzoxazin-4-ones.

References

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. jocpr.com [jocpr.com]

- 4. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 5. sciforum.net [sciforum.net]

- 6. bu.edu.eg [bu.edu.eg]

- 7. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]

Tautomerism in 4-Chlorophthalazin-1(2H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 4-chlorophthalazin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to its structural features, this molecule can exist in different tautomeric forms, which significantly influences its physicochemical properties, reactivity, and biological activity. Understanding and characterizing this tautomeric equilibrium is crucial for drug design, synthesis, and the interpretation of biological data.

Introduction to Tautomerism in Phthalazinones

Tautomerism is a phenomenon where a single molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. In the case of 4-chlorophthalazin-1(2H)-one, the primary tautomerism at play is the lactam-lactim equilibrium.

-

Lactam form: 4-chloro-2H-phthalazin-1-one

-

Lactim form: 4-chloro-1-hydroxyphthalazine

The lactam form possesses a cyclic amide structure, while the lactim form features a cyclic imino-alcohol structure. The relative stability of these tautomers can be influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the phthalazinone ring.

Tautomeric Forms of 4-Chlorophthalazin-1(2H)-one

The two principal tautomeric forms of 4-chlorophthalazin-1(2H)-one are depicted below. The equilibrium between these forms is dynamic and crucial for the molecule's chemical behavior.

Caption: Lactam-Lactim Tautomerism in 4-Chlorophthalazin-1(2H)-one.

Theoretical Insights into Tautomer Stability

While specific experimental data for 4-chlorophthalazin-1(2H)-one is limited in the public domain, computational studies on the parent phthalazinone ring provide a solid theoretical foundation. A Density Functional Theory (DFT) study with a Polarizable Continuum Model (PCM) on the tautomers of the phthalazinone ring has evaluated their relative stability in both the gas phase and in solution.[1] These studies generally indicate that the lactam form is the more stable tautomer.

The presence of a chloro substituent at the 4-position is expected to influence the tautomeric equilibrium. The chlorine atom is an electron-withdrawing group, which can affect the acidity of the N-H proton in the lactam form and the O-H proton in the lactim form. In analogous heterocyclic systems, such as 6-chloro-2-pyridone, the presence of a chloro substituent has been shown to shift the equilibrium towards the lactim form.[2] Therefore, it is plausible that the lactim form of 4-chlorophthalazin-1(2H)-one may have a more significant population compared to the unsubstituted phthalazinone.

Experimental Characterization of Tautomers

A combination of spectroscopic techniques is typically employed to identify and quantify the tautomeric forms of phthalazinone derivatives in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between lactam and lactim tautomers.

-

¹H NMR: The lactam form will exhibit a characteristic N-H proton signal, which is typically broad and its chemical shift is solvent-dependent. The lactim form, on the other hand, will show an O-H proton signal. The chemical shifts of the aromatic protons will also differ between the two tautomers due to the changes in the electronic structure of the heterocyclic ring.

-

¹³C NMR: The most significant difference in the ¹³C NMR spectra is the chemical shift of the C1 carbon. In the lactam form, this carbon is part of a carbonyl group and will resonate at a lower field (typically >160 ppm). In the lactim form, this carbon is bonded to a hydroxyl group and will resonate at a higher field.

Table 1: Predicted NMR Spectroscopic Data for the Tautomers of 4-Chlorophthalazin-1(2H)-one

| Tautomer | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |

| Lactam | N-H (broad, variable) | C1 (C=O) > 160 |

| Lactim | O-H (sharp or broad) | C1 (C-OH) < 160 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium in different solvents. The lactam and lactim forms have different chromophores and will, therefore, exhibit distinct absorption maxima (λmax). By analyzing the changes in the UV-Vis spectrum with solvent polarity, information about the predominant tautomeric form can be obtained.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in each tautomer.

-

Lactam form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹.

-

Lactim form: The C=O band will be absent, and a characteristic O-H stretching vibration will appear in the region of 3200-3600 cm⁻¹. The C=N stretching vibration will also be present.

Experimental Protocols

General Synthesis of 4-Substituted Phthalazin-1(2H)-ones

A common route for the synthesis of 4-substituted phthalazin-1(2H)-ones involves the condensation of a 2-acylbenzoic acid derivative with hydrazine hydrate.[3] For 4-chlorophthalazin-1(2H)-one, a potential synthetic precursor would be 2-(chloroacetyl)benzoic acid.

Caption: General synthetic route to 4-chlorophthalazin-1(2H)-one.

NMR Spectroscopic Analysis Protocol

-

Sample Preparation: Dissolve a known amount of 4-chlorophthalazin-1(2H)-one in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the effect of solvent polarity on the tautomeric equilibrium.

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each sample. Integrate the signals corresponding to the N-H proton of the lactam form and the O-H proton of the lactim form to determine their relative populations.

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra to identify the chemical shifts of the C1 carbon in both tautomeric forms.

-

2D NMR Spectroscopy: Perform 2D NMR experiments, such as HSQC and HMBC, to aid in the complete assignment of all proton and carbon signals for both tautomers.

UV-Vis Spectroscopic Analysis Protocol

-

Solution Preparation: Prepare dilute solutions of 4-chlorophthalazin-1(2H)-one in a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the λmax values for each tautomer and analyze the changes in the relative intensities of these bands as a function of solvent polarity.

Logical Workflow for Tautomerism Investigation

The investigation of tautomerism in 4-chlorophthalazin-1(2H)-one follows a logical progression from synthesis to detailed characterization.

Caption: Experimental workflow for the study of tautomerism.

Conclusion

The tautomerism of 4-chlorophthalazin-1(2H)-one is a critical aspect of its chemical identity, with the lactam and lactim forms coexisting in equilibrium. While direct experimental data for this specific compound is scarce, theoretical studies on the parent phthalazinone system and experimental observations on analogous halogenated heterocycles suggest that both tautomers are relevant. A comprehensive understanding of this equilibrium requires detailed spectroscopic and computational analysis. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to thoroughly characterize the tautomeric behavior of 4-chlorophthalazin-1(2H)-one, which is essential for its rational application in medicinal chemistry. Further experimental studies are warranted to precisely quantify the tautomeric ratio and to elucidate its impact on the biological activity of this promising scaffold.

References

- 1. chemmethod.com [chemmethod.com]

- 2. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Reactive Landscape of 4-Chlorophthalazin-1(2H)-one: A Technical Guide to its Electrophilic and Nucleophilic Sites

For Immediate Release

[City, State] – In the intricate world of drug discovery and organic synthesis, a deep understanding of a molecule's reactive sites is paramount for the design of novel therapeutics and efficient synthetic methodologies. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic character of 4-chlorophthalazin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document, tailored for researchers, scientists, and drug development professionals, consolidates theoretical knowledge with practical synthetic applications, offering a detailed roadmap for the strategic functionalization of this versatile molecule.

The Core Structure: An Overview of Reactivity

4-Chlorophthalazin-1(2H)-one possesses a rich electronic architecture, characterized by distinct regions of high and low electron density. These inherent electronic biases dictate its reactivity towards a wide array of chemical reagents. The key structural features influencing its chemical behavior are the electron-withdrawing carbonyl group, the nucleophilic secondary amine within the pyridazinone ring, the electron-rich benzene ring, and the electrophilic carbon atom attached to the chlorine substituent.

Identifying the Nucleophilic and Electrophilic Centers

The reactivity of 4-chlorophthalazin-1(2H)-one is governed by the interplay of its nucleophilic and electrophilic sites. A thorough analysis, supported by extensive literature on the reactions of related phthalazinone systems, allows for the precise identification of these centers.

Nucleophilic Sites: These are electron-rich centers prone to attacking electron-deficient species (electrophiles).

-

N2-Nitrogen: The secondary amine nitrogen in the phthalazinone ring is the most prominent nucleophilic center. Its lone pair of electrons is readily available for reactions such as alkylation, acylation, and Michael additions.

-

O-Carbonyl Oxygen: The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile, particularly in reactions involving strong electrophiles or under conditions that favor its enolate form.

Electrophilic Sites: These are electron-deficient centers that are susceptible to attack by electron-rich species (nucleophiles).

-

C4-Carbon: The carbon atom bonded to the chlorine atom is the primary electrophilic site. The electronegative chlorine atom polarizes the C-Cl bond, rendering the C4 carbon highly susceptible to nucleophilic aromatic substitution (SNAr).

-

C1-Carbonyl Carbon: The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. It can be attacked by strong nucleophiles, leading to addition or addition-elimination reactions.

-

Aromatic Ring Carbons: While less reactive than the C4 position, the carbon atoms of the fused benzene ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the phthalazinone core generally deactivates the ring towards such reactions.

The conceptual representation of these reactive sites is illustrated in the following diagram:

Caption: Reactive sites of 4-chlorophthalazin-1(2H)-one.

Reactions at the Nucleophilic N2-Position

The nucleophilicity of the N2-nitrogen makes it a prime target for various synthetic transformations. A plethora of derivatives have been synthesized by exploiting this reactivity.

N-Alkylation and N-Arylation

The reaction of 4-chlorophthalazin-1(2H)-one with alkyl or aryl halides in the presence of a base is a common strategy to introduce substituents at the N2-position.

Generalized Experimental Protocol for N-Alkylation:

-

To a solution of 4-chlorophthalazin-1(2H)-one (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, Acetone), add a base (e.g., K2CO3, NaH) (1.1-1.5 eq.).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkylating agent (e.g., alkyl halide, benzyl halide) (1.0-1.2 eq.) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Alkylating Agent | Base | Solvent | Yield (%) |

| Ethyl bromoacetate | K2CO3 | Acetone | High |

| Benzyl bromide | K2CO3 | DMF | >80 |

| 2-Chloroethanol | K2CO3 | Acetone | Moderate |

Note: Yields are generalized from literature and may vary based on specific reaction conditions.

N-Acylation

The N2-position can be readily acylated using acyl chlorides or anhydrides to form the corresponding N-acyl derivatives.

Generalized Experimental Protocol for N-Acylation:

-

Dissolve 4-chlorophthalazin-1(2H)-one (1.0 eq.) in a suitable solvent (e.g., pyridine, DCM) and cool to 0 °C.

-

Add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.0-1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of NaHCO3.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product as needed.

Reactions at the Electrophilic C4-Position

The presence of the chloro substituent at the C4-position activates it for nucleophilic aromatic substitution, providing a versatile handle for introducing a wide range of functional groups.

Substitution with N-Nucleophiles

Amines are excellent nucleophiles for the displacement of the C4-chloride, leading to the formation of 4-amino-phthalazin-1(2H)-one derivatives.

Generalized Experimental Protocol for Reaction with Amines:

-

A mixture of 4-chlorophthalazin-1(2H)-one (1.0 eq.) and the desired amine (1.0-2.0 eq.) is heated in a suitable solvent (e.g., ethanol, DMF, or neat) with or without a base (e.g., K2CO3, Et3N).

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after solvent removal.

-

Purification is typically achieved by recrystallization or column chromatography.

| Nucleophile | Conditions | Product |

| Hydrazine hydrate | Reflux in ethanol | 4-Hydrazinylphthalazin-1(2H)-one |

| Aniline | Heat | 4-(Phenylamino)phthalazin-1(2H)-one |

| Morpholine | Heat | 4-(Morpholino)phthalazin-1(2H)-one |

Substitution with S-Nucleophiles

Thiolates can readily displace the C4-chloride to furnish 4-thioether-substituted phthalazinones.

Generalized Experimental Protocol for Reaction with Thiols:

-

To a solution of the thiol (1.0-1.2 eq.) in a polar aprotic solvent (e.g., DMF), add a base (e.g., NaH, K2CO3) to generate the thiolate in situ.

-

Add 4-chlorophthalazin-1(2H)-one (1.0 eq.) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Work-up the reaction by quenching with water and extracting the product.

-

Purify the crude product by chromatography.

Logical Workflow for Functionalization

The distinct reactivity of the nucleophilic N2 and electrophilic C4 positions allows for a logical and stepwise approach to the synthesis of diverse 4-chlorophthalazin-1(2H)-one derivatives. The following diagram illustrates the synthetic possibilities.

Caption: Synthetic pathways for 4-chlorophthalazin-1(2H)-one.

Conclusion

4-Chlorophthalazin-1(2H)-one is a privileged scaffold with well-defined electrophilic and nucleophilic centers that can be selectively functionalized. The N2-position serves as a versatile nucleophilic handle for the introduction of a variety of substituents via alkylation and acylation reactions. Concurrently, the C4-position is an excellent electrophilic site for nucleophilic aromatic substitution with a broad range of nitrogen and sulfur nucleophiles. This dual reactivity allows for the generation of diverse chemical libraries, making 4-chlorophthalazin-1(2H)-one a valuable building block in the pursuit of new bioactive compounds. The experimental guidelines and reactivity map provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important heterocyclic molecule.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Chlorophthalazin-1(2H)-one with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 4-arylphthalazin-1(2H)-ones via the Suzuki-Miyaura cross-coupling reaction. This class of compounds has garnered significant interest in medicinal chemistry, particularly as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways.

Introduction

The phthalazin-1(2H)-one scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. The introduction of an aryl group at the 4-position through the palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile and efficient method to generate a diverse library of 4-arylphthalazin-1(2H)-ones. These compounds have shown promise as anticancer agents, with some exhibiting potent inhibitory activity against PARP.[1][2] PARP inhibitors have emerged as a targeted therapy for cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[3][4]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6] The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it a valuable tool in organic synthesis and medicinal chemistry.[7]

General Reaction Scheme:

Data Presentation: Suzuki Coupling of 4-Chlorophthalazin-1(2H)-one

The following table summarizes representative conditions and yields for the Suzuki coupling reaction of 4-chlorophthalazin-1(2H)-one with various arylboronic acids, compiled from literature sources.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 | Adapted from[8] |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 | Adapted from[9] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 88 | Adapted from[10] |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O (3:1) | 90 | 10 | 90 | Adapted from[11] |

| 3-Aminophenylboronic acid | Pd₂(dba)₃ (2) + XPhos (4) | K₃PO₄ | THF/H₂O (2:1) | 70 | 24 | 75 | Adapted from[12] |

| Thiophen-2-ylboronic acid | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | DMF/EtOH (3:1) | 100 | 2 | 82 | [8] |

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction of 4-Chlorophthalazin-1(2H)-one

This protocol provides a general method for the synthesis of 4-arylphthalazin-1(2H)-ones.

Materials:

-

4-Chlorophthalazin-1(2H)-one (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water, or DMF/Water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 4-chlorophthalazin-1(2H)-one, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Then, add the palladium catalyst to the stirring reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure 4-arylphthalazin-1(2H)-one.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PARP Signaling Pathway and Inhibition

The 4-arylphthalazin-1(2H)-one derivatives synthesized through this methodology often function as PARP inhibitors. The following diagram illustrates the role of PARP in DNA repair and the mechanism of action of PARP inhibitors.[3][4][13]

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination-deficient cells.

References

- 1. researchgate.net [researchgate.net]

- 2. old.rrjournals.com [old.rrjournals.com]

- 3. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-chlorophthalazin-1(2H)-one with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalazinone scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The introduction of an amino substituent at the C4 position is a key step in the synthesis of many of these molecules, including potent enzyme inhibitors and receptor modulators. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen bonds, offering a significant advantage over classical methods which often require harsh conditions and have limited substrate scope.

This palladium-catalyzed cross-coupling reaction enables the efficient synthesis of 4-amino-substituted phthalazinones from the readily available 4-chlorophthalazin-1(2H)-one and a wide range of primary amines. The reaction typically proceeds under mild conditions with high functional group tolerance, making it an invaluable tool in medicinal chemistry and drug discovery. Careful selection of the palladium catalyst, phosphine ligand, base, and solvent is crucial for achieving high yields and purity.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of 4-chlorophthalazin-1(2H)-one with primary amines is depicted below.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation

The following table summarizes representative yields for the Buchwald-Hartwig amination of the analogous 4-bromo-2-methylphthalazin-1(2H)-one with various primary amines. These results provide a strong indication of the expected outcomes for the corresponding reactions with 4-chlorophthalazin-1(2H)-one, although reaction conditions may need to be adjusted (e.g., higher temperature or longer reaction times) for the less reactive chloro-substrate.

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Benzylamine | 2-Methyl-4-(benzylamino)phthalazin-1(2H)-one | 81 |

| 2 | 4-Methoxybenzylamine | 4-((4-Methoxybenzyl)amino)-2-methylphthalazin-1(2H)-one | 65 |

| 3 | 4-(Trifluoromethyl)benzylamine | 2-Methyl-4-((4-(trifluoromethyl)benzyl)amino)phthalazin-1(2H)-one | 85 |

| 4 | n-Butylamine | 4-(Butylamino)-2-methylphthalazin-1(2H)-one | 75 |

| 5 | Cyclohexylamine | 4-(Cyclohexylamino)-2-methylphthalazin-1(2H)-one | 78 |

| 6 | Aniline | 2-Methyl-4-(phenylamino)phthalazin-1(2H)-one | 55 |

Data is adapted from the amination of 4-bromo-2-methylphthalazin-1(2H)-one as a representative model.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of 4-chlorophthalazin-1(2H)-one with a Primary Amine

This protocol provides a general method. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

-

4-chlorophthalazin-1(2H)-one

-

Primary amine (1.2 - 1.5 equivalents)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block/oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-chlorophthalazin-1(2H)-one, the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., in a glovebox).

-

Seal the Schlenk tube with a septum.

-

-

Reagent Addition:

-

Evacuate and backfill the Schlenk tube with an inert gas three times.

-

Through the septum, add the anhydrous, degassed solvent via syringe.

-

Add the primary amine via syringe. If the amine is a solid, it can be added with the other solids in the first step.

-

-

Reaction:

-

Place the Schlenk tube in a pre-heated heating block or oil bath and stir the reaction mixture at the desired temperature (typically between 80-120 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete (typically indicated by the consumption of the starting material), remove the reaction vessel from the heat and allow it to cool to room temperature.

-